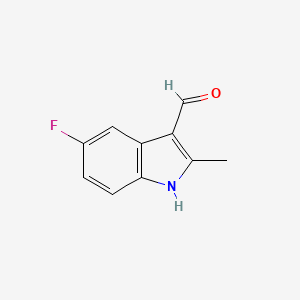

5-Fluoro-2-methyl-1H-indole-3-carbaldehyde

描述

Significance of Indole (B1671886) and its Derivatives in Chemical and Biological Research

Indole and its derivatives are of paramount importance in the fields of chemistry and biology, serving as fundamental building blocks for a multitude of biologically active compounds. jchr.orgbohrium.com The indole structure is found in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin, highlighting its crucial role in biological systems. ijpsr.infomdpi.com The versatility of the indole ring allows for a wide range of chemical modifications, making it a highly sought-after scaffold in drug discovery. nih.gov

Indole as a Privileged Molecular Scaffold

The indole framework is often referred to as a "privileged scaffold" in medicinal chemistry. ijpsr.infobenthamdirect.comnih.gov This designation is attributed to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. jchr.orgbenthamdirect.com The unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor contribute to its versatile binding capabilities. ijpsr.info Consequently, the indole nucleus is a common feature in many approved drugs and clinical candidates targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders. benthamdirect.comnih.govresearchgate.net

Role of the Indole-3-carbaldehyde Moiety

The indole-3-carbaldehyde moiety, where a formyl group is attached to the third position of the indole ring, is a key intermediate in the synthesis of more complex indole derivatives. researchgate.netchemicalbook.com This functional group is readily amenable to various chemical transformations, including oxidation, reduction, and condensation reactions, providing a gateway to a diverse array of substituted indoles. researchgate.net Indole-3-carbaldehyde itself is a metabolite of dietary L-tryptophan produced by gut microbiota and exhibits biological activity, acting as an agonist at the aryl hydrocarbon receptor. wikipedia.org Its derivatives have been investigated for a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. researchgate.netontosight.ai

Overview of Fluorinated Indole Derivatives in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry to modulate their physicochemical and biological properties. tandfonline.comresearchgate.net Fluorinated indole derivatives have garnered significant attention due to their potential to enhance therapeutic efficacy. ontosight.airesearchgate.net The strategic placement of fluorine on the indole scaffold can lead to improved metabolic stability, increased binding affinity to target proteins, and altered lipophilicity, all of which can positively impact a drug candidate's profile. tandfonline.comnih.gov

Impact of Fluorine Substitution on Biological Activity

Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. tandfonline.comresearchgate.net The substitution of a hydrogen atom with fluorine can alter the electronic distribution within the molecule, affecting its pKa and hydrogen bonding capabilities. tandfonline.comacs.org This can lead to enhanced interactions with biological targets. tandfonline.com Furthermore, the C-F bond is metabolically stable, which can protect the molecule from enzymatic degradation, thereby prolonging its duration of action. tandfonline.comnih.gov The introduction of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov

Specific Focus: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde (Structure and Nomenclature)

This compound is a specific fluorinated indole derivative that serves as a valuable building block in synthetic and medicinal chemistry. chemsrc.com Its structure combines the key features of the indole scaffold, a reactive carbaldehyde group, and the strategic placement of a fluorine atom.

Chemical Representation and Unique Structural Features

Table 1: Structural and Chemical Information for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 815586-68-6 chemsrc.com |

| Molecular Formula | C10H8FNO |

| Molecular Weight | 177.18 g/mol |

| Appearance | Light yellow solid chemimpex.com |

This table provides a summary of the key identification and physical properties of the compound.

Importance of the 2-Methyl Group and 5-Fluoro Substitution

The specific substitutions on the indole ring are not arbitrary; they are deliberate modifications intended to enhance the molecule's drug-like properties and biological activity. The presence of the 2-methyl and 5-fluoro groups on the indole-3-carbaldehyde scaffold is crucial for its chemical reactivity and therapeutic potential.

The 5-Fluoro Substitution: The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size can significantly alter a molecule's properties. In the context of indole derivatives, a 5-fluoro substitution is known to increase lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the drug's duration of action. chemimpex.comresearchgate.netnih.gov This modification can also lead to more favorable interactions with biological targets, potentially increasing binding affinity and potency. chemimpex.com

The 2-Methyl Group: The methyl group at the C2 position of the indole ring also plays a significant role in defining the compound's activity. C2-functionalized indoles are prevalent in numerous bioactive natural products and pharmaceutical drugs. nih.govrsc.org The addition of a methyl group, sometimes referred to as the "magic methyl" effect, can enhance binding affinity to target proteins by filling small hydrophobic pockets in the receptor's active site. rsc.org Structure-activity relationship (SAR) studies on various indole series have shown that substitution at the C2 position can influence receptor selectivity and intrinsic activity. For instance, in certain N-piperidinyl indoles, 2-substitution resulted in higher binding affinity at the μ opioid receptor compared to 3-substituted analogs. nih.gov Derivatives of 2-methyl-1H-indole have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and potential aromatase inhibitory activities for breast cancer therapy. bipublication.comijcrt.org

Research Scope and Objectives Pertaining to this compound

The specific research objectives for this compound are centered on its potential as a building block for novel therapeutic agents. While this exact compound is primarily a synthetic intermediate, its design logically combines the known benefits of its constituent parts to explore new pharmacological potential.

The research scope can be understood through the activities of its parent scaffolds:

2-Methyl Indole-3-carboxaldehyde (B46971): Derivatives of this non-fluorinated core have been synthesized and evaluated as potential antifungal agents, specifically as inhibitors of the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for fungal cell membrane synthesis. aip.org

5-Fluoroindoles: This class of compounds is widely explored for various therapeutic targets. For example, derivatives of 5-fluoro-2-oxindole have been synthesized and identified as potential inhibitors of α-glucosidase, an enzyme relevant to the management of type 2 diabetes. researchgate.netnih.gov

The primary objective of investigating this compound is to synthesize new derivatives that merge the biological activities of these parent structures. Researchers aim to determine if the addition of the 5-fluoro group to the 2-methyl-indole-3-carbaldehyde scaffold can:

Enhance the potency of a known activity (e.g., antifungal).

Improve the pharmacokinetic profile (e.g., metabolic stability, bioavailability).

Create novel compounds with entirely new or dual biological activities.

By using this scaffold, medicinal chemists can generate libraries of more complex molecules to screen against a variety of biological targets, including fungal enzymes, kinases involved in cancer, and receptors implicated in metabolic disorders.

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISQQNGEDJOACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424371 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815586-68-6 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural confirmation of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde. These experiments reveal correlations between different nuclei, allowing for a complete mapping of the molecular framework. science.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would be expected to show correlations between the aromatic protons on the benzene (B151609) ring portion of the indole (B1671886) nucleus. Specifically, the proton at position 7 (H7) would show a correlation to the proton at position 6 (H6), which in turn would couple to the fluorine atom and the proton at position 4 (H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom to which they are attached (¹J coupling). sdsu.edu It is a powerful tool for assigning carbon signals. For the target molecule, the HSQC spectrum would show cross-peaks connecting the aldehyde proton to the aldehyde carbon, the methyl protons to the methyl carbon, and each aromatic proton (H4, H6, H7) to its corresponding carbon atom (C4, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J coupling). youtube.comsdsu.edu This is crucial for connecting different fragments of the molecule and confirming the substitution pattern. For instance, the aldehyde proton would show correlations to the C3 and C3a carbons. The methyl protons at position 2 would show correlations to the C2 and C3 carbons. The indole N-H proton would be expected to show correlations to C2, C3a, and C8a. These correlations unequivocally confirm the placement of the aldehyde and methyl groups on the indole scaffold.

The expected 2D NMR correlations are summarized in the table below.

| Proton(s) | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

| CHO | - | C3, C3a |

| 2-CH₃ | - | C2, C3 |

| H4 | H6 (weak, ⁴J) | C3, C5, C6, C8a |

| H6 | H7 | C4, C5, C8, C8a |

| H7 | H6 | C5, C8, C8a |

| N-H | - | C2, C3a, C8 |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. copernicus.org For this compound, with the molecular formula C₁₀H₈FNO, the theoretical exact mass can be calculated. This experimental value is critical for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

| Parameter | Value |

| Molecular Formula | C₁₀H₈FNO |

| Calculated Exact Mass | 177.05899 Da |

| Molecular Weight | 177.18 g/mol sigmaaldrich.com |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. scispace.com Subsequent fragmentation of this molecular ion in the mass spectrometer (MS/MS) provides valuable structural information. For this compound, the fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for indole aldehydes is the loss of a carbon monoxide (CO) molecule (28 Da) from the aldehyde group. Further fragmentation could involve the cleavage of the indole ring system. Analyzing these fragmentation patterns helps to confirm the presence of the aldehyde functional group and the core indole structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. thermofisher.com

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent peaks would correspond to the aldehyde C=O stretch, the indole N-H stretch, and various vibrations of the aromatic ring. The presence of the C-F bond would also result in a strong absorption in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3200 - 3400 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aldehyde C-H | Stretching | 2800 - 2900 and 2700 - 2800 |

| Aldehyde C=O | Stretching | 1660 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1250 |

X-ray Crystallography of this compound and its Co-crystals (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

Crystal Packing and Intermolecular Interactions

Based on studies of analogous compounds, such as 1H-Indole-3-carbaldehyde, a prominent feature in the crystal packing is the formation of intermolecular N–H⋯O hydrogen bonds. nih.gov These interactions typically link the molecules into chains. nih.gov The introduction of a fluorine atom at the 5-position may introduce additional weak interactions, such as C–H⋯F or F⋯F contacts, further stabilizing the crystal lattice.

Furthermore, π···π stacking interactions between the indole rings of adjacent molecules are anticipated to play a significant role in the crystal packing. The planarity of the indole ring system facilitates these interactions, leading to the formation of layered structures. In the structure of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, π···π interactions are noted as a primary driver for the crystal packing. nih.gov

A summary of expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (indole) | O=C (carbaldehyde) | 2.8 - 3.2 |

| π···π Stacking | Indole Ring | Indole Ring | 3.3 - 3.8 |

| C–H···π | C-H (aromatic/methyl) | Indole Ring | 2.5 - 2.9 |

| C–H···F | C-H | F | 2.2 - 2.6 |

Conformational Analysis in Solid State

The conformational flexibility of this compound primarily revolves around the orientation of the carbaldehyde group relative to the indole ring. While the indole ring itself is rigid and planar, rotation around the C3-C(aldehyde) bond can lead to different conformers.

In the solid state, the observed conformation is often a result of a delicate balance between intramolecular steric effects and intermolecular packing forces. X-ray crystallographic studies on related indole-3-carbaldehydes have revealed that the molecules are generally planar. nih.gov For instance, in 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, two independent molecules were found in the asymmetric unit, representing two different conformers arising from rotation about the S-N bond. nih.gov This suggests that this compound could also exhibit conformational polymorphism, where different crystal forms contain molecules in different conformations.

The planarity of the molecule is often stabilized by the formation of intramolecular hydrogen bonds, if sterically possible, or by maximizing favorable intermolecular interactions within the crystal lattice. The specific conformation adopted in the solid state would likely involve the carbaldehyde group being coplanar with the indole ring to maximize π-conjugation, with minor deviations to alleviate any steric hindrance from the 2-methyl group.

| Torsion Angle | Definition | Expected Value (°) | Notes |

| N1-C2-C3-C(aldehyde) | Planarity of indole ring | ~0 or ~180 | Indicates the degree of planarity. |

| C2-C3-C(aldehyde)-O | Orientation of carbaldehyde | ~0 or ~180 | Defines the syn- or anti-periplanar conformation relative to the C2-C3 bond. |

Chiroptical Spectroscopy (if applicable for chiral derivatives)

There is currently no available literature on the chiroptical spectroscopy of chiral derivatives of this compound. The synthesis of chiral indole derivatives is a significant area of research due to their prevalence in pharmaceuticals and natural products. nih.govnih.govkfupm.edu.sa Methodologies for the catalytic asymmetric synthesis of such compounds are well-documented. nih.govnih.govkfupm.edu.sa

Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral center in a substituent or by creating atropisomers, their chiroptical properties could be investigated using techniques such as:

Circular Dichroism (CD) Spectroscopy: To study the differential absorption of left and right circularly polarized light, which would provide information on the stereochemistry of the chiral centers and the conformation of the molecule in solution.

Optical Rotatory Dispersion (ORD) Spectroscopy: To measure the change in the angle of plane-polarized light as a function of wavelength, providing complementary stereochemical information.

These techniques would be invaluable for assigning the absolute configuration of enantiomers and for studying conformational changes in solution.

Chemical Reactivity and Derivatization of 5 Fluoro 2 Methyl 1h Indole 3 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is the most reactive site for many chemical transformations, readily undergoing condensation and carbon-carbon bond-forming reactions.

The aldehyde functionality of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic compounds and molecules with potential biological activities. The formation of the azomethine group (-C=N-) is a result of the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. chemimpex.comresearchgate.net Indole-3-carboxaldehyde (B46971) and its derivatives are known to form Schiff bases with a variety of amines, including amino acids and aminophenols. chemimpex.com The stability of the indole (B1671886) nucleus, combined with the reactivity of the aldehyde, makes this a common synthetic route. chemimpex.combldpharm.com

Table 1: Examples of Schiff Base Formation with Indole-3-carbaldehyde Analogues

| Amine Reactant | Resulting Schiff Base Type | Reference |

| L-amino acids (e.g., histidine, leucine) | Indole-3-carboxaldehyde-amino acid Schiff bases | chemimpex.com |

| Aminophenols | Indole-3-carboxaldehyde-aminophenol Schiff bases | chemimpex.com |

| Substituted amines | 2-Methyl Indole -3- Carboxaldehyde Schiff bases | beilstein-journals.org |

This table is illustrative of reactions with similar indole aldehydes, as specific examples for this compound were not detailed in the provided search results.

Similar to Schiff base formation, the aldehyde can react with hydrazine (B178648) and its derivatives, such as semicarbazide (B1199961), to form hydrazones and semicarbazones, respectively. These reactions involve the condensation of the carbonyl group with the terminal amino group of the hydrazine derivative. Semicarbazones derived from indole-3-carbaldehydes have been synthesized and characterized. wikipedia.orgnih.gov The general synthesis involves refluxing the indole-3-carboxaldehyde derivative with semicarbazide hydrochloride in a suitable solvent like ethanol (B145695). nih.govnih.gov These derivatives are of interest due to their potential biological activities. richmond.eduresearchgate.net

For instance, the synthesis of semicarbazone derivatives of substituted indole-3-carbaldehydes has been achieved in satisfactory yields (56–76%). nih.gov The reaction of this compound with semicarbazide would be expected to proceed under similar conditions to yield the corresponding semicarbazone.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a basic catalyst. chemrxiv.org Indole-3-carboxaldehydes are known to participate in Knoevenagel condensations with various active methylene compounds. rsc.org This reaction provides a route to α,β-unsaturated compounds, which are valuable synthetic intermediates. The reaction of 5-fluoro-2-oxindole, a related indole derivative, with substituted aromatic aldehydes in the presence of a base like KOH has been reported to produce condensation products. nih.gov It is expected that this compound would similarly react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield the corresponding Knoevenagel condensation products. These reactions are often carried out in solvents like ethanol or acetic acid. chemrxiv.org

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes and ketones. acs.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the carbonyl group into a carbon-carbon double bond. acs.orgstackexchange.com The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed. rsc.org

The aldehyde group of this compound is a suitable substrate for both Wittig and HWE reactions. Reaction with a stabilized phosphorus ylide (e.g., Ph3P=CHCO2Et) would be expected to yield the corresponding (E)-α,β-unsaturated ester. The HWE reaction is a reliable and stereoselective olefination method that has been widely used in organic synthesis.

Functionalization of the Indole Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring is nucleophilic and can be functionalized through alkylation or acylation. These reactions typically require a base to deprotonate the N-H group, forming a more nucleophilic indolide anion.

N-alkylation can be achieved by treating the indole with a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide). For example, a general procedure for the N-alkylation of 1H-indole-3-carbaldehydes involves the use of NaH and an alkyl halide like benzyl (B1604629) bromide or methyl iodide.

N-acylation can be accomplished using similar conditions, with an acylating agent such as an acyl chloride or an acid anhydride. These reactions introduce an acyl group onto the indole nitrogen, which can serve as a protecting group or influence the electronic properties of the indole ring.

Electrophilic Aromatic Substitution on the Indole Ring (excluding C3)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The indole ring system is highly reactive towards electrophiles, with the pyrrole (B145914) ring being more susceptible to attack than the benzene (B151609) ring. The position of electrophilic attack is directed by the existing substituents on the ring.

In this compound, the C3 position is occupied by the formyl group. The indole nucleus is generally most reactive at the C3 position, and when this is blocked, electrophilic attack can occur at other positions. The directing effects of the substituents on the benzene ring (C4, C6, and C7) are as follows:

5-Fluoro group : Halogens are deactivating but ortho-, para-directing. Therefore, the fluorine atom at C5 would direct incoming electrophiles to the C4 and C6 positions.

2-Methyl group : An alkyl group is activating and ortho-, para-directing. Its influence on the benzene ring would be weaker than on the pyrrole ring.

3-Carbaldehyde group : The formyl group is strongly deactivating and meta-directing. It withdraws electron density from the ring system, making electrophilic substitution more difficult. Its meta-directing effect would primarily influence the pyrrole ring, but it also deactivates the entire indole system towards electrophilic attack.

Given these competing effects, predicting the precise regioselectivity of electrophilic aromatic substitution on the benzene portion of the ring is complex. However, functionalization at the C4 position of 3-formyl indoles has been achieved through directed C-H activation methods, suggesting this position is accessible. Classical electrophilic substitution reactions like nitration or halogenation would likely require forcing conditions due to the deactivating effect of the formyl group. The outcome would be a mixture of isomers, with the C4 and C6 positions being the most likely sites of substitution due to the directing effect of the 5-fluoro group.

Nucleophilic Aromatic Substitution at the 5-Fluoro Position

The fluorine atom at the 5-position of the indole ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is typically challenging for unactivated aryl halides. In the case of this compound, the reaction is facilitated by the electron-withdrawing nature of the carbaldehyde group at the C3 position. This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the carbon atom bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. The rate of this reaction is often dependent on the ability of the aromatic system to stabilize the intermediate anion. The fluorine atom itself, being the most electronegative halogen, enhances the electrophilicity of the carbon to which it is attached, making it more susceptible to nucleophilic attack. This is a key factor that often makes fluoroarenes more reactive in SNAr reactions compared to other haloarenes.

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a range of 5-substituted indole derivatives. These include oxygen nucleophiles (such as alkoxides and phenoxides), nitrogen nucleophiles (such as amines and azides), and sulfur nucleophiles (such as thiolates).

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the 5-Fluoro Position

| Nucleophile (Nu) | Reagent Example | Product (5-Substituted-2-methyl-1H-indole-3-carbaldehyde) |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde |

| Amine (R₂NH) | Piperidine | 5-(Piperidin-1-yl)-2-methyl-1H-indole-3-carbaldehyde |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-2-methyl-1H-indole-3-carbaldehyde |

Note: This table represents plausible transformations based on established principles of nucleophilic aromatic substitution on activated fluoroarenes. Specific reaction conditions would need to be optimized.

Ring-Opening and Ring-Closing Reactions Involving the Indole Core

The indole core is a robust aromatic system and does not readily undergo ring-opening reactions under typical synthetic conditions. Such transformations would require harsh conditions leading to the disruption of the aromaticity and are not commonly reported for this class of compounds.

Conversely, the presence of the aldehyde functionality at the C3 position provides a handle for constructing new rings fused to the indole core through intramolecular or intermolecular ring-closing reactions. A notable example of a potential ring-closing reaction is the Pictet-Spengler reaction. wikipedia.orgresearchgate.net In a hypothetical scenario, if the indole nitrogen is first functionalized with a β-arylethylamine moiety, an intramolecular cyclization could be initiated by the aldehyde group, leading to the formation of a new six-membered ring and the construction of a β-carboline derivative.

The Bischler-Möhlau indole synthesis is another classic ring-forming reaction, though it is a method for forming the indole ring itself rather than a reaction of a pre-formed indole. wikipedia.orgchemeurope.comscispace.comresearchgate.net It involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778).

While specific examples of ring-opening or further ring-closing reactions starting directly from this compound are not extensively documented in the literature, its functional groups offer clear potential for such elaborations in the design of complex heterocyclic systems.

Multi-Component Reactions (MCRs) Utilizing this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis. The aldehyde functionality of this compound makes it an excellent candidate for a variety of well-known MCRs, allowing for the rapid construction of complex and diverse molecular scaffolds.

Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or the corresponding thiones. nih.govnih.govresearchgate.netrsc.orgresearchgate.net Utilizing this compound in this reaction would lead to the synthesis of dihydropyrimidinones bearing the 5-fluoro-2-methylindolyl moiety, which are of interest in medicinal chemistry.

Table 2: Generalized Biginelli Reaction

| Component 1 | Component 2 | Component 3 | Product Type |

| This compound | Ethyl acetoacetate | Urea | Dihydropyrimidinone |

Ugi Reaction: The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govacs.orgnih.govfrontiersin.orgmdpi.com This reaction is renowned for its ability to generate peptide-like structures with high molecular diversity in a single step. The inclusion of this compound as the aldehyde component would yield complex amides with the fluorinated indole scaffold.

Table 3: Generalized Ugi Reaction

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

| This compound | Aniline | Acetic Acid | Cyclohexyl isocyanide | α-Acylamino amide |

Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net This reaction provides a straightforward route to α-hydroxy-carboxamide derivatives.

Table 4: Generalized Passerini Reaction

| Component 1 | Component 2 | Component 3 | Product Type |

| This compound | Acetic Acid | Cyclohexyl isocyanide | α-Acyloxy amide |

Gewald Reaction: The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgresearchgate.netarkat-usa.org While typically used with ketones, aldehydes can also participate, leading to a different substitution pattern on the resulting thiophene (B33073) ring.

Table 5: Generalized Gewald Reaction

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| This compound | Ethyl cyanoacetate | Sulfur | Base (e.g., Morpholine) | 2-Aminothiophene derivative |

The versatility of this compound as a substrate in these and other MCRs underscores its importance as a versatile platform for the synthesis of diverse and complex heterocyclic compounds.

Computational Chemistry and Molecular Modeling of 5 Fluoro 2 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It is widely applied to molecules like indole (B1671886) derivatives to predict various properties. niscpr.res.inresearchgate.net

Geometric optimization using DFT methods calculates the lowest energy conformation of a molecule, predicting its most stable three-dimensional structure. For indole derivatives, this involves determining bond lengths, bond angles, and dihedral angles. For instance, studies on the related compound 1H-indole-3-carbaldehyde show an almost planar molecular structure. nih.gov Vibrational frequency analysis is then performed on the optimized geometry. This analysis confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the prediction of its infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, indicating nucleophilic sites, while the LUMO acts as an electron acceptor, indicating electrophilic sites. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

For the parent compound, 1H-indole-3-carbaldehyde, DFT calculations have been used to determine these parameters. rdd.edu.iq The analysis reveals how electronic density is distributed and helps predict the most likely sites for chemical reactions. rdd.edu.iq The introduction of a fluorine atom and a methyl group in 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is expected to modulate these orbital energies, thereby influencing its reactivity profile.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.04 |

| ELUMO (eV) | -1.77 |

| Energy Gap (ΔE) (eV) | 4.27 |

| Chemical Hardness (η) | 2.135 |

| Chemical Softness (σ) | 0.234 |

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. rdd.edu.iq

In studies of 1H-indole-3-carbaldehyde, the MEP map shows that the most negative potential is located around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. rdd.edu.iq Conversely, the N-H hydrogen atom exhibits the most positive potential, identifying it as a likely site for nucleophilic interaction. rdd.edu.iq The presence of a highly electronegative fluorine atom in this compound would significantly alter the MEP surface, influencing its intermolecular interactions.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies for this compound were not prominently featured in the searched literature, this technique is generally applied to understand the stability of a ligand when bound to a biological target, such as a protein receptor. MD simulations can provide detailed information on the conformational changes of both the ligand and the protein, the dynamics of their interaction, and the stability of the resulting complex.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The goal of QSAR is to predict the activity of new, unsynthesized compounds based on their physicochemical properties or structural features (descriptors). nih.govresearchgate.net

For indole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for their inhibitory activity against enzymes like blood coagulation factor Xa. nih.gov These models use descriptors related to steric, electrostatic, and hydrophobic fields to build a predictive relationship. nih.gov Such cheminformatic approaches can guide the rational design of novel this compound derivatives by identifying which structural modifications are likely to enhance a desired biological activity. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nepjol.info This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Derivatives of 5-fluoro-indole have been the subject of numerous docking studies to evaluate their potential as inhibitors for various biological targets. For example, 5-fluoro-2-oxindole derivatives have been docked into the active site of α-glucosidase to understand their inhibitory mechanism. nih.gov Similarly, other fluoro-indole derivatives have been studied as potential inhibitors of the PI3K/Akt signaling pathway in cancer cells and as anti-cancer agents targeting human topoisomerase-II. nepjol.infodntb.gov.ua These studies typically analyze binding affinity (docking score) and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein.

| Indole Derivative Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Tri-substituted fluoro-indole derivatives | Human Topoisomerase-II | Anti-cancer | nepjol.info |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Anti-diabetic | nih.gov |

| 5-Fluoro-1H-indole-2,3-dione-triazoles | Various (e.g., antimicrobial targets) | Antimicrobial | researchgate.net |

| 5-Fluoro indole derivatives | PI3K/Akt pathway proteins | Anti-cancer (cervical) | dntb.gov.ua |

Ligand-Protein Interactions and Binding Site Analysis

Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to its protein target. For indole-based compounds, these simulations are crucial for understanding the key interactions that drive their biological activity. Studies on analogous indole structures reveal common interaction patterns within protein binding sites.

Derivatives of indole-3-carbaldehyde have been shown to interact with a variety of enzymes, often through a combination of hydrogen bonding and hydrophobic interactions. For instance, in a study of 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, a close analog, docking studies predicted its binding efficiency against bacterial proteins. The analysis suggested that the formyl group, being coplanar with the indole ring, engages in key hydrogen bonds, while the indole and benzenesulfonyl moieties occupy hydrophobic pockets. researchgate.net

Similarly, isatin-indole-3-carboxaldehyde hybrids designed as xanthine (B1682287) oxidase inhibitors were shown through docking to form specific interactions within the enzyme's active site. nih.gov These interactions often involve key amino acid residues, and the stability of the ligand-protein complex is further supported by molecular dynamics simulations. nih.gov

The typical interactions observed for indole derivatives in protein binding sites include:

Hydrogen Bonding: The aldehyde oxygen and the indole nitrogen (if unsubstituted) can act as hydrogen bond acceptors and donors, respectively, interacting with polar residues like serine, arginine, and asparagine.

Hydrophobic Interactions: The bicyclic indole core provides a significant hydrophobic surface that can interact with nonpolar residues such as valine, leucine, and phenylalanine.

Pi-Stacking: The aromatic nature of the indole ring allows for favorable pi-pi stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine.

Halogen Bonding: The fluorine atom at the 5-position can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Table 1: Common Ligand-Protein Interactions for Indole Derivatives

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Aldehyde oxygen, Indole NH | Ser, Arg, Asn, Lys |

| Hydrophobic Interactions | Indole ring, Methyl group | Val, Leu, Ile, Phe |

| Pi-Stacking | Indole aromatic system | Trp, Tyr, Phe |

| Halogen Bonding | 5-Fluoro substituent | Backbone carbonyls, Asp, Glu |

Prediction of Binding Affinities and Pharmacophore Modeling

Predicting the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), is a key outcome of molecular docking simulations. For various indole derivatives, these predicted affinities have shown good correlation with experimentally determined biological activities. For example, in silico screening of indole derivatives against antimicrobial targets has identified compounds with low (i.e., favorable) binding energies, suggesting strong binding to the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the structural features of a series of compounds with their biological activity. For substituted indoles, 2D and 3D-QSAR models have been successfully used to predict their inhibitory activity against targets like the influenza A virus. tandfonline.com These models help in identifying the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that influence the activity.

Pharmacophore modeling is another crucial technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for biological activity. A pharmacophore model for a series of indole derivatives typically includes features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

A pharmacophore hypothesis for pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors was identified to consist of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov Similarly, a pharmacophore model for indeno[1,2-b]indoles as protein kinase CK2 inhibitors was developed to screen for new potential inhibitors. nih.gov Such models serve as a 3D query to search compound databases for novel molecules with the desired activity profile. For this compound and its derivatives, a hypothetical pharmacophore model would likely include:

An aromatic ring feature for the indole nucleus.

A hydrogen bond acceptor feature for the carbaldehyde oxygen.

A hydrogen bond donor feature for the indole NH group.

A hydrophobic feature corresponding to the 2-methyl group.

Table 2: Predicted Binding Affinities of Representative Indole Derivatives Against Various Targets (Illustrative Examples)

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Indole-based heterocycles | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -8.0 to -11.5 | nih.gov |

| N-substituted indole-3-carbaldehyde oximes | Urease | Not specified, but potent inhibition observed | mdpi.com |

| Isatin-indole-3-carboxaldehyde hybrids | Xanthine Oxidase | Not specified, but potent inhibition observed | nih.gov |

| Substituted indole-3-carbaldehydes | HIV-1 Integrase | Not specified, but potent inhibition observed | indiandrugsonline.org |

Biological and Pharmacological Relevance of 5 Fluoro 2 Methyl 1h Indole 3 Carbaldehyde Analogs

Medicinal Chemistry Applications of the Indole (B1671886) Carbaldehyde Scaffold

The indole-3-carboxaldehyde (B46971) (I3A) framework has emerged as a particularly promising scaffold for the development of new therapeutic agents. benthamscience.combenthamdirect.comresearchgate.net Its structure is a key component in many physiologically active molecules and serves as a foundational template in drug design. researchgate.netresearchgate.net

The indole carbaldehyde scaffold is considered a valuable starting point for the development of novel drugs. researchgate.net Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. benthamscience.combenthamdirect.comresearchgate.net The versatility of the indole moiety allows it to mimic peptide structures and bind to various enzymes and receptors with high affinity, making it an excellent candidate for lead optimization. researchgate.net Modifications to the indole ring, such as halogenation, or to the aldehyde group can be systematically performed to explore structure-activity relationships (SAR) and enhance therapeutic potential. benthamscience.comnih.gov

Indole-3-carboxaldehyde and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds and complex heterocyclic systems. researchgate.netresearchgate.netresearchgate.net The carbonyl group of the carbaldehyde is highly reactive and readily participates in carbon-carbon and carbon-nitrogen coupling reactions, condensations, and reductions. researchgate.netresearchgate.netresearchgate.net This chemical versatility allows for its use as a building block in the synthesis of diverse molecules, including indole alkaloids and other pharmaceuticals. researchgate.netresearchgate.net For instance, 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, a close analog, is recognized as a key intermediate for creating complex molecular architectures and developing novel therapeutics, particularly anticancer agents. chemimpex.com

Pharmacological Activities of Derivatives

Derivatives stemming from the 5-fluoro-2-methyl-1H-indole-3-carbaldehyde scaffold exhibit a broad spectrum of pharmacological activities, with antimicrobial and anticancer properties being among the most extensively studied.

Indole-based compounds, including derivatives of indole-3-carbaldehyde, are well-documented for their potent antimicrobial effects. benthamscience.comresearchgate.net Research has shown that these derivatives are active against a range of pathogenic microbes, including multi-drug-resistant strains. researchgate.netnih.gov

Hydrazone derivatives of indole-3-aldehyde have shown a broad spectrum of activity against bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, as well as the fungus Candida albicans. researchgate.netnih.gov Similarly, certain semicarbazone derivatives have demonstrated notable inhibitory activity against Gram-positive bacteria. scilit.com The introduction of different substituents on the indole ring can significantly modulate the antimicrobial potency of these compounds. csic.es

Below is a table summarizing the minimum inhibitory concentration (MIC) values for selected indole carbaldehyde derivatives against various microorganisms.

| Compound Type | Derivative | Microorganism | MIC (μg/mL) | Source |

|---|---|---|---|---|

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | scilit.com |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | scilit.com |

| Semicarbazone | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | scilit.com |

| Semicarbazone | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | scilit.com |

| Indole-2-carboxylate | Derivative 8 | Enterobacter cloacae | 4 | nih.gov |

| Indole-2-carboxylate | Derivative 12 | Escherichia coli | 4 | nih.gov |

| Indole-2-carboxylate | Derivative 15 | Aspergillus fumigatus (Fungus) | 4 | nih.gov |

The antimicrobial activity of indole carbaldehyde analogs can be attributed to several mechanisms of action. One significant mechanism is enzyme inhibition. For example, a series of N-substituted indole-3-carbaldehyde oxime derivatives were identified as potent inhibitors of the urease enzyme, which is crucial for the pathogenesis of Helicobacter pylori. mdpi.com

Another studied mechanism involves the disruption of mitochondrial function in fungi. Indole-3-carboxaldehyde was found to inhibit the growth of the fungus Fusarium solani by inducing the disintegration of the mitochondrial double membrane. mdpi.com This leads to a decrease in the activity of key mitochondrial enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and hampers growth by suppressing the mitochondrial electron transport chain complex I. mdpi.com Furthermore, docking studies on certain indole derivatives suggest that their antibacterial activity may stem from the inhibition of the MurB enzyme, which is involved in bacterial cell wall biosynthesis. nih.gov

The indole scaffold is a cornerstone in the design of anticancer agents, and derivatives of this compound are no exception. benthamscience.comresearchgate.netnih.gov These compounds have shown promising antiproliferative activity against a variety of cancer cell lines. benthamdirect.comresearchgate.net The diarylmethane motif, which can be formed from indole derivatives, is found in many bioactive molecules with anticancer properties. nih.gov

Specifically, novel 5-fluoro-2-oxindole derivatives, which are structurally related analogs, demonstrated high antitumor activity against eight different types of cancer, including leukemia, breast, ovarian, and lung cancer. nih.gov Some 2-phenyl indole-3-carbaldehydes have been shown to strongly inhibit tubulin polymerization, a key process in cell division, with greater potency than reference compounds like colchicine. researchgate.net Molecular docking studies suggest that one potential anticancer mechanism for these fluorinated indole analogs is the inhibition of VEGF2 receptors. nih.gov

The table below presents the growth inhibition (GI) percentage for a highly active 5-fluoro-2-oxindole derivative against various cancer cell lines.

| Cancer Type | Cell Line | Compound | Growth Inhibition (GI%) | Source |

|---|---|---|---|---|

| Breast Cancer | T-47D | Compound 3g (5-fluoro-2-oxindole derivative) | 96.17 | nih.gov |

| Lung Cancer | HOP-92 | Compound 3g (5-fluoro-2-oxindole derivative) | 95.95 | nih.gov |

| Ovarian Cancer | NCI/ADR-RES | Compound 3g (5-fluoro-2-oxindole derivative) | 95.13 | nih.gov |

| CNS Cancer | SNB-75 | Compound 3g (5-fluoro-2-oxindole derivative) | 89.91 | nih.gov |

| Leukemia | - | Compound 3g (5-fluoro-2-oxindole derivative) | >70 | nih.gov |

| Melanoma | - | Compound 3g (5-fluoro-2-oxindole derivative) | >70 | nih.gov |

| Renal Cancer | - | Compound 3g (5-fluoro-2-oxindole derivative) | >70 | nih.gov |

| Colon Cancer | - | Compound 3g (5-fluoro-2-oxindole derivative) | >70 | nih.gov |

Enzyme Inhibition (e.g., Urease, Lanosterol (B1674476) 14α-demethylase)

Analogs of this compound have shown potential as inhibitors of various enzymes, including urease and lanosterol 14α-demethylase.

Urease Inhibition: Some studies on hybrid compounds incorporating fluoro-substituted moieties have demonstrated potent inhibitory activities against the urease enzyme. researchgate.net For instance, certain analogs have exhibited IC₅₀ values in the low micromolar range, indicating strong inhibition. researchgate.net Mechanistic studies have revealed that these inhibitors often act in a competitive manner. researchgate.net

Lanosterol 14α-demethylase Inhibition: Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of sterols in both fungi and mammals. nih.govwikipedia.org It is a primary target for antifungal drugs and has been explored for cholesterol-lowering agents. nih.govwikipedia.org Schiff bases synthesized from 2-Methyl Indole-3-Carboxaldehyde have been evaluated for their ability to inhibit fungal lanosterol 14α-demethylase. aip.org Molecular docking studies support the potential of these indole derivatives to act as inhibitors of this enzyme, suggesting they could be developed as antifungal agents. aip.orgresearchgate.net The mechanism involves the interaction of the compound with the enzyme's active site, disrupting the normal catalytic process. wikipedia.org

Antiplatelet Aggregation Activity

The antiplatelet aggregation activity of indole derivatives has been an area of interest. While direct studies on this compound analogs are specific, the broader class of indole-based compounds has been explored for this activity. The structural features of the indole nucleus can be modified to interact with receptors or enzymes involved in the platelet aggregation cascade.

Potential in Neurological Disorders

The incorporation of a fluorine atom into the indole structure is a well-known strategy in medicinal chemistry to enhance biological activity and metabolic stability. chemimpex.comresearchgate.net This modification makes fluorinated indole derivatives, such as 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, attractive candidates for the development of therapeutics targeting neurological disorders. chemimpex.com The indole scaffold is a common feature in many neuroactive compounds, and its derivatives are investigated for their interaction with various receptors and enzymes in the central nervous system.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Influence of Substituents on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, the nature and position of substituents on the indole ring significantly influence their biological activity.

The presence of a fluorine atom at the C5 position of the indole ring is often associated with enhanced biological activity. chemimpex.comresearchgate.netnih.gov Fluorine can alter the molecule's electronic properties, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles. researchgate.net

In a study of 1H-indole-2-carboxamides as CB1 allosteric modulators, it was found that a chloro or fluoro group at the C5 position of the indole ring enhanced the compound's potency. nih.gov Similarly, the activity of 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors was heavily dependent on the substituents on the benzene (B151609) ring. nih.gov The position of these substituents (ortho, meta, or para) had a pronounced effect on the inhibitory activity, highlighting the importance of steric and electronic effects. nih.govresearchgate.net For instance, with halogen substituents, the order of inhibitory activity was often para > ortho > meta. nih.gov

These findings underscore that modifications at various positions of the indole scaffold can fine-tune the biological effects, whether it be enhancing potency, selectivity, or metabolic properties. researchgate.netnih.gov

In Vitro and In Vivo Biological Evaluation Methods

A variety of standardized methods are employed to assess the biological activities of these compounds.

In Vitro Methods:

Anti-Toxoplasma gondii Activity: The efficacy of compounds against T. gondii is typically assessed using cell-based assays. frontiersin.org This involves infecting host cells (like human foreskin fibroblasts or Vero cells) with tachyzoites of the parasite and then treating them with the test compounds. mdpi.comnih.gov The 50% inhibitory concentration (IC₅₀) is then determined, often through methods like β-galactosidase assays or direct counting of parasitic plaques. frontiersin.org

Intestinal Barrier Function: The integrity of the intestinal barrier is commonly evaluated in vitro using Caco-2 cell monolayers cultured on transwell inserts. researchgate.netmdpi.com The primary method is the measurement of Transepithelial Electrical Resistance (TER), where a decrease in TER indicates a compromised barrier. researchgate.netnih.gov Another common technique is the paracellular permeability assay, which measures the passage of fluorescently labeled molecules like fluorescein (B123965) isothiocyanate (FITC)-dextran across the cell monolayer. mdpi.comnih.gov

In Vivo Methods:

Anti-Toxoplasma gondii Activity: Mouse models are the standard for in vivo evaluation. mdpi.comnih.gov Mice are infected with a lethal dose of T. gondii tachyzoites and then treated with the test compounds. mdpi.comnih.gov Efficacy is determined by monitoring survival rates and measuring the parasite load in various tissues, such as the peritoneal cavity or the brain. nih.govnih.gov

Intestinal Barrier Protection: To assess intestinal permeability in vivo, mice are often administered a non-absorbable marker, such as FITC-dextran, via oral gavage. researchgate.net Blood samples are then collected, and the concentration of the marker in the serum is measured. researchgate.net An increased concentration of the marker in the blood signifies increased intestinal permeability and a compromised barrier function. researchgate.net

Cell-Based Assays

Cell-based assays are crucial for the initial screening and characterization of the antiparasitic activity of novel compounds. Various studies have utilized these in vitro models to evaluate the efficacy of indole-3-carbaldehyde analogs against T. gondii. These assays typically involve infecting host cells, such as intestinal epithelial cells (IEC-6), with T. gondii tachyzoites and then treating the infected cells with the compounds of interest. The effectiveness of the compounds is assessed by measuring parameters like host cell viability, parasite proliferation, and the host cell's inflammatory response.

One study investigated a series of indole aldehyde derivatives for their anti-T. gondii activity. nih.govnih.gov The results demonstrated that several analogs, including Indole-3-carboxaldehyde and 2-Chloro-1H-indole-3-carboxaldehyde, exhibited significant activity against the parasite. nih.govnih.gov The selectivity index (SI), which is a ratio of the compound's cytotoxicity to its antiparasitic activity, was determined to identify compounds with a favorable therapeutic window. nih.gov

Key findings from these cell-based assays include:

Inhibition of Parasite Proliferation: Giemsa staining revealed that treatment with indole-3-carbaldehyde analogs led to a reduction in the number of intracellular tachyzoites, indicating an inhibition of parasite replication within the host cells. nih.gov

Reduced Host Cell Infection: The infection rate of host cells was significantly decreased upon treatment with these indole derivatives. nih.gov

Modulation of Inflammatory Response: T. gondii infection typically induces a significant increase in the production of nitric oxide (NO), a key inflammatory mediator. nih.govresearchgate.net Treatment with indole aldehyde derivatives was found to significantly reduce the levels of NO released by infected host cells, suggesting a potential anti-inflammatory effect. nih.govresearchgate.net

Table 1: In Vitro Anti-Toxoplasma gondii Activity of Indole-3-carbaldehyde Analogs

| Compound | Host Cell | IC₅₀ (µM) on Host Cells | IC₅₀ (µM) on T. gondii | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 1-Formyl-1H-indole-3-acetonitrile | IEC-6 | >800 | 186.23 | >4.30 | nih.gov |

| Indole-3-carboxaldehyde | IEC-6 | >800 | 104.28 | >7.67 | nih.gov |

| 2-Chloro-1H-indole-3-carboxaldehyde | IEC-6 | 792.11 | 116.14 | 6.82 | nih.gov |

| 1-Methyl-indole-3-carboxaldehyde | IEC-6 | >800 | 203.14 | >3.94 | nih.gov |

| 1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde | IEC-6 | 623.47 | 113.81 | 5.48 | nih.gov |

Animal Models (e.g., for T. gondii infection)

Following promising in vitro results, the efficacy of indole-3-carbaldehyde analogs has been evaluated in animal models of T. gondii infection. These in vivo studies are essential for understanding the compounds' activity in a complex biological system, including their effects on parasite load and host pathology.

In a study utilizing a mouse model of acute toxoplasmosis, the administration of indole aldehyde derivatives demonstrated a significant reduction in the number of T. gondii tachyzoites in the peritoneal cavity of infected mice. nih.govnih.gov This indicates that these compounds can effectively inhibit parasite proliferation in vivo.

Furthermore, this research highlighted the intestinal barrier protective effects of these indole derivatives. nih.gov T. gondii infection is known to cause damage to the intestinal barrier, which is the primary site of invasion. nih.gov Treatment with the indole analogs was shown to:

Enhance Gastrointestinal Motility: Infected mice often exhibit impaired gut transit. Treatment with the indole derivatives helped to normalize gastrointestinal motility. nih.gov

Reduce Oxidative Stress: The levels of malondialdehyde (MDA), a marker of oxidative stress, were reduced in the small intestine of treated mice. nih.gov

Increase Antioxidant Levels: An increase in the levels of glutathione (B108866) (GSH), an important endogenous antioxidant, was observed in the small intestine of treated animals. nih.gov

Decrease Inflammatory Markers: The levels of nitric oxide (NO) and diamine oxidase (DAO) in the serum and small intestine tissue were reduced, indicating a dampening of the inflammatory response. nih.gov

Table 2: In Vivo Efficacy of Indole-3-carbaldehyde Analogs in Mice with Acute T. gondii Infection

| Compound | Tachyzoite Count in Peritoneal Cavity (x10⁶) | Inhibition Rate (%) | Reference |

|---|---|---|---|

| T. gondii Infected (Control) | 12.28 | - | nih.gov |

| 1-Formyl-1H-indole-3-acetonitrile | Not specified in direct count, inhibition rate provided | 22.3 | nih.gov |

| Indole-3-carboxaldehyde | Not specified in direct count, inhibition rate provided | 33.3 | nih.gov |

| 2-Chloro-1H-indole-3-carboxaldehyde | Not specified in direct count, inhibition rate provided | 22.2 | nih.gov |

| 1-Methyl-indole-3-carboxaldehyde | Not specified in direct count, inhibition rate provided | 18.3 | nih.gov |

These findings suggest that analogs of this compound hold promise as potential therapeutic agents for toxoplasmosis, not only by directly targeting the parasite but also by mitigating the infection-associated pathology in the host.

Future Directions and Research Perspectives

Design and Synthesis of Novel 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde Analogs with Enhanced Bioactivity

The foundation of future research lies in the rational design and synthesis of new analogs. The indole (B1671886) scaffold is highly amenable to chemical modification, allowing for the systematic optimization of its pharmacological properties. nih.gov Structural modifications can be aimed at enhancing binding affinity to biological targets, improving pharmacokinetic profiles, and reducing off-target effects.

Key synthetic strategies will likely involve:

Modification of the Aldehyde Group: The carbaldehyde at the 3-position is a versatile chemical handle. It can be converted into various functional groups, such as Schiff bases, hydrazones, oximes, or used in condensation reactions like the Knoevenagel or Aldol reactions to introduce new molecular complexity. researchgate.netnih.gov These modifications can significantly impact the molecule's ability to interact with biological targets.

Substitution on the Indole Ring: While the 5-fluoro and 2-methyl positions are set, further substitutions on the benzene (B151609) portion of the indole ring could be explored. Adding electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, potentially enhancing its bioactivity. researchgate.net

Molecular Hybridization: A promising approach involves combining the this compound scaffold with other known pharmacophores. researchgate.net For instance, incorporating moieties like triazoles, oxadiazoles, coumarins, or sulfonamides has been shown to enhance the anticancer activity of other indole-based compounds. researchgate.netmdpi.com

The table below outlines potential modifications and their rationale based on established principles in medicinal chemistry.

| Modification Site | Proposed Modification | Rationale for Enhanced Bioactivity | Relevant Compound Classes |

| C3-Carbaldehyde | Conversion to Thiosemicarbazone | Increased metal-chelating ability, potential antimicrobial and anticholinesterase activity. aku.edu.tr | Indole-3-carboxyaldehyde thiosemicarbazones |

| C3-Carbaldehyde | Knoevenagel Condensation with Active Methylene (B1212753) Compounds | Introduction of diverse side chains to explore binding pockets of target proteins. nih.gov | Dihydrocoumarins, Pyridines |

| N1-Indole Nitrogen | Alkylation/Arylation | Modulate lipophilicity and steric bulk, potentially improving cell permeability and target engagement. researchgate.net | N-substituted indoles |

| Benzene Ring | Introduction of additional substituents (e.g., -Cl, -OCH3) | Fine-tune electronic properties, influence metabolic stability, and create new interaction points with targets. mdpi.com | Halogenated/Alkoxylated Indoles |

| Overall Structure | Hybridization with other bioactive scaffolds (e.g., quinoline, triazole) | Create multi-target agents or enhance potency against a single target through synergistic interactions. mdpi.com | Indole-hybrids |

Exploration of New Therapeutic Targets for Indole Carbaldehyde Derivatives

Indole derivatives are known to interact with a wide array of biological targets, making them valuable scaffolds for treating complex diseases. nih.gov Future research should focus on screening this compound and its newly synthesized analogs against a diverse panel of therapeutic targets to uncover novel medical applications.

Promising therapeutic targets for exploration include:

Oncology: Targets such as tubulin, protein kinases, histone deacetylases (HDACs), and anti-apoptotic proteins like Bcl-2 are well-established in cancer therapy. mdpi.comnih.gov Indole derivatives have shown significant efficacy as inhibitors of these targets, often leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Aromatase and inducible nitric oxide synthase (iNOS) are other emerging targets for which indole-based inhibitors have been developed. frontiersin.org

Inflammatory and Metabolic Diseases: Key inflammatory pathways modulated by the NF-κB and COX-2 enzymes are potential targets. nih.gov For metabolic disorders, enzymes like α-glucosidase, which is relevant for diabetes management, have been successfully inhibited by fluorinated indole derivatives. nih.govfrontiersin.org

Neurodegenerative Diseases: The role of indole derivatives in modulating pathways related to Alzheimer's and Parkinson's diseases is an active area of research. nih.gov Targets could include enzymes like cholinesterases or pathways involved in oxidative stress. aku.edu.tr

Infectious Diseases: The indole scaffold is a component of many antimicrobial and antiviral agents. researchgate.netontosight.ai Screening against bacterial and viral targets, such as viral proteases or reverse transcriptases, could yield new treatments for infectious diseases. mdpi.com

The following table summarizes potential therapeutic targets for indole carbaldehyde derivatives.

| Therapeutic Area | Potential Molecular Target | Relevance to Disease |

| Cancer | Tubulin Polymerization, Protein Kinases, Bcl-2, HDACs, Aromatase | Inhibition disrupts cell division, signaling, survival, and hormone production in cancer cells. mdpi.comnih.govfrontiersin.org |

| Diabetes | α-Glucosidase | Inhibition slows carbohydrate digestion, helping to manage blood glucose levels. nih.gov |

| Inflammation | NF-κB, COX-2 | Modulation of these pathways can reduce the production of pro-inflammatory mediators. nih.gov |

| Metabolic Syndrome | Aryl Hydrocarbon Receptor (AhR) | Activation by indole metabolites can regulate intestinal mucosal homeostasis. nih.gov |

| Infectious Diseases | Viral Proteases, Bacterial Cell Division Proteins | Inhibition can prevent pathogen replication and growth. ontosight.aimdpi.com |

Development of Advanced Delivery Systems for this compound Derivatives

A significant challenge with many potent bioactive compounds, including indole derivatives, is their poor aqueous solubility and low bioavailability, which can limit their clinical effectiveness. nih.gov To overcome these hurdles, the development of advanced drug delivery systems is crucial. Nanotechnology offers a powerful platform to enhance the therapeutic index of these compounds. nih.gov

Future research in this area should focus on:

Lipid-Based Nanoparticles: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate hydrophobic drugs like indole derivatives, improving their stability, solubility, and bioavailability. mdpi.com

Polymeric Nanoparticles: Using biodegradable polymers like chitosan, nanoparticles can be formulated to provide controlled and sustained release of the encapsulated drug, reducing side effects and improving patient compliance. nih.gov

Inorganic Nanocarriers: Materials like graphene oxide have been investigated as nanocarriers for indole compounds, offering high drug-loading capacity due to their large surface area. researchgate.net

Niosomes: These are non-ionic surfactant-based vesicles that can serve as an alternative to liposomes for drug delivery, with potential applications in cancer treatment. jchr.org

The table below compares various nanodelivery systems that could be adapted for indole derivatives.

| Delivery System | Core Components | Key Advantages for Indole Derivatives | Reference |

| Liposomes | Phospholipid bilayers | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs; well-established technology. mdpi.com | Doxil® |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., Chitosan) | Controlled and sustained drug release; can be functionalized for targeted delivery. nih.gov | Sunitinib-loaded Chitosan NPs |

| Graphene Oxide (GO) | Oxidized form of graphene | High surface area for significant drug loading; potential for π-π stacking interactions with aromatic drugs. researchgate.net | GO-indole nanoparticles |

| Niosomes | Non-ionic surfactants | High stability, low cost, and ability to encapsulate various drug types. jchr.org | Plant-isolated indole niosomes |

Mechanistic Studies on Biological Interactions and Pathways

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is paramount for their development as therapeutic agents. Future mechanistic studies should employ a combination of biochemical, cellular, and in vivo approaches to elucidate their modes of action.

Key areas for investigation include:

Target Engagement and Binding: Utilizing techniques like X-ray crystallography or cryo-electron microscopy to determine the binding mode of the compounds to their protein targets. Molecular docking studies can complement this by predicting binding interactions. mdpi.comnih.gov

Pathway Analysis: Investigating the downstream effects of target inhibition. For example, if a compound inhibits a specific kinase, researchers would study the phosphorylation status of its substrate proteins and the impact on related signaling pathways. In Arabidopsis, the biosynthetic pathway of indole-3-carbaldehyde involves enzymes like aldehyde oxidases and cytochrome P450s, suggesting that mammalian orthologs could be involved in the metabolism or activity of these compounds. nih.govnih.gov

Cellular Effects: Detailed analysis of the cellular consequences of drug treatment, such as the induction of apoptosis (programmed cell death), the specific phase of cell cycle arrest (e.g., G2/M phase), or the inhibition of cell migration and invasion. nih.gov

In Vivo Efficacy: Evaluating the compounds in relevant animal models of disease to confirm that the mechanisms observed in vitro translate to therapeutic effects in a whole organism. nih.gov

The table below summarizes known biological pathways influenced by related indole compounds, which could be relevant for future studies on this compound.

| Biological Pathway | Effect of Indole Derivative | Therapeutic Implication |

| Apoptosis (Bcl-2 pathway) | Inhibition of anti-apoptotic Bcl-2 protein | Induction of cancer cell death. mdpi.com |

| Cell Cycle Progression | Inhibition of tubulin polymerization | Arrest of cell division at the G2/M phase. nih.gov |

| Inflammatory Signaling (NF-κB) | Modulation of the NF-κB pathway | Reduction of chronic inflammation. nih.gov |

| Xenobiotic Metabolism (AhR) | Ligand for the Aryl Hydrocarbon Receptor | Regulation of mucosal homeostasis. nih.gov |

| Indole Biosynthesis | Oxidation of ICHO to ICOOH by Aldehyde Oxidase | Understanding metabolic fate and potential active metabolites. nih.govresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mednexus.orgjsr.org These computational tools can be applied to the vast chemical space of indole derivatives to predict their properties and guide synthetic efforts. mdpi.com

Future applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): Developing ML models that can predict the biological activity of novel indole analogs based on their chemical structure, allowing for the prioritization of the most promising compounds for synthesis. nih.gov

De Novo Drug Design: Using generative AI models to design entirely new indole-based molecules that are optimized for binding to a specific therapeutic target. mdpi.com

Virtual Screening: Employing docking simulations and ML scoring functions to screen large virtual libraries of indole derivatives against a protein target, identifying potential hits more efficiently than traditional high-throughput screening. nih.gov

ADMET Prediction: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, reducing the likelihood of late-stage failures. astrazeneca.com